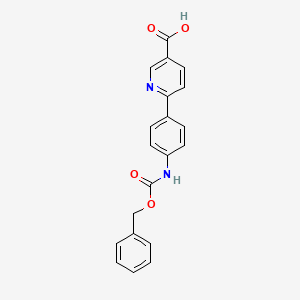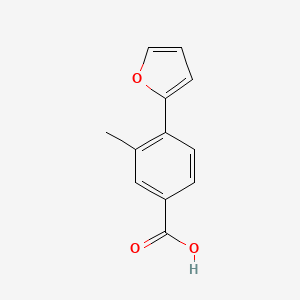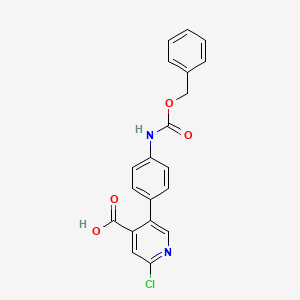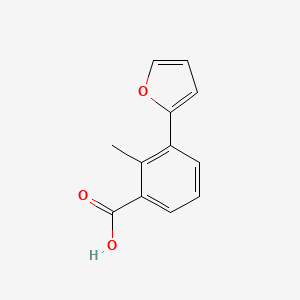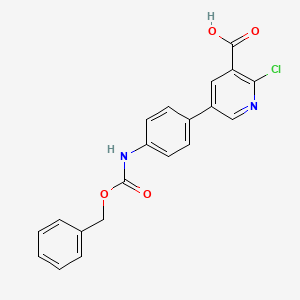
5-(4-Cbz-Aminopheny)-2-chloronicotinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Cbz-Aminopheny)-2-chloronicotinic acid, 95% (5-4-Cbz-2-CN) is a synthetic compound that has recently been used in a variety of scientific research applications. It is a derivative of nicotinic acid, an important component of the vitamin B3 family, and is an analog of the widely used compound nicotinic acid amide (NAA). 5-4-Cbz-2-CN has been found to have a variety of biochemical and physiological effects, and has been used as a tool for studying the structure and function of various biological systems.
科学的研究の応用
5-(4-Cbz-Aminopheny)-2-chloronicotinic acid, 95% has been used in a variety of scientific research applications. It has been used as a tool to study the structure and function of various biological systems, including proteins, enzymes, and cell membranes. It has also been used to study the mechanism of action of various drugs and to investigate the biochemical and physiological effects of various compounds.
作用機序
The mechanism of action of 5-(4-Cbz-Aminopheny)-2-chloronicotinic acid, 95% is not yet fully understood. However, it is believed that the compound binds to specific proteins and enzymes, which in turn modulates the activity of these proteins and enzymes. This modulation of activity is thought to be responsible for the various biochemical and physiological effects of 5-(4-Cbz-Aminopheny)-2-chloronicotinic acid, 95%.
Biochemical and Physiological Effects
5-(4-Cbz-Aminopheny)-2-chloronicotinic acid, 95% has been found to have a variety of biochemical and physiological effects. In animal studies, it has been found to reduce inflammation, reduce oxidative stress, and inhibit the activity of certain enzymes involved in the metabolism of drugs and other compounds. It has also been found to reduce the expression of certain genes involved in the regulation of inflammatory processes. In addition, it has been found to reduce the activity of certain enzymes involved in the metabolism of fatty acids.
実験室実験の利点と制限
5-(4-Cbz-Aminopheny)-2-chloronicotinic acid, 95% has several advantages as a tool for laboratory experiments. It is easy to synthesize, and can be isolated in high purity. It is also relatively stable, and has been found to be non-toxic in animal studies. However, it is important to note that the exact mechanism of action of 5-(4-Cbz-Aminopheny)-2-chloronicotinic acid, 95% is not yet fully understood, and that further research is needed to fully elucidate its biochemical and physiological effects.
将来の方向性
The potential applications of 5-(4-Cbz-Aminopheny)-2-chloronicotinic acid, 95% are vast, and there are many possible future directions for research. For example, further research could be conducted to better understand the mechanism of action of the compound and its biochemical and physiological effects. In addition, further research could be conducted to investigate the potential therapeutic applications of 5-(4-Cbz-Aminopheny)-2-chloronicotinic acid, 95%, such as its potential use as an anti-inflammatory or anti-oxidant agent. Finally, further research could be conducted to investigate the potential toxicity of 5-(4-Cbz-Aminopheny)-2-chloronicotinic acid, 95% and its effects on the environment.
合成法
5-(4-Cbz-Aminopheny)-2-chloronicotinic acid, 95% can be synthesized in a two-step reaction. The first step involves the reaction of 4-chlorobenzoyl chloride and nicotinic acid in the presence of a base, such as sodium hydroxide, to produce 4-chlorobenzoyl nicotinic acid. The second step involves the reaction of 4-chlorobenzoyl nicotinic acid with 2-chloronicotinic acid in the presence of a base, such as sodium hydroxide, to produce 5-(4-Cbz-Aminopheny)-2-chloronicotinic acid, 95%. The reaction is typically carried out in an aqueous solution at a pH of 8-9, and the product can be isolated in 95% purity.
特性
IUPAC Name |
2-chloro-5-[4-(phenylmethoxycarbonylamino)phenyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O4/c21-18-17(19(24)25)10-15(11-22-18)14-6-8-16(9-7-14)23-20(26)27-12-13-4-2-1-3-5-13/h1-11H,12H2,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYUNIJOFTZKMSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C3=CC(=C(N=C3)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395533.png)
![2-Methoxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395537.png)
![6-[4-(Piperidin-1-ylsulfonyl)phenyl]picolinic acid, 95%](/img/structure/B6395550.png)

![6-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395558.png)
![3-[4-(Piperidin-1-ylsulfonyl)phenyl]picolinic acid, 95%](/img/structure/B6395559.png)

![2-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6395575.png)
